molecular formula C17H19N3S2 B326748 8-methyl-13-propylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

8-methyl-13-propylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

Cat. No.: B326748
M. Wt: 329.5 g/mol
InChI Key: WLGGCAAIOYSBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is a complex heterocyclic compound that belongs to the class of thieno[2,3-c]isoquinoline derivatives

Preparation Methods

The synthesis of 5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a thieno[2,3-c]isoquinoline derivative with a suitable alkylating agent under controlled conditions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Chemical Reactions Analysis

5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases or interact with DNA, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline can be compared with other thieno[2,3-c]isoquinoline derivatives, such as:

The uniqueness of 5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H19N3S2

Molecular Weight

329.5 g/mol

IUPAC Name

8-methyl-13-propylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

InChI

InChI=1S/C17H19N3S2/c1-3-8-21-17-15-14(18-9-19-17)13-12-7-5-4-6-11(12)10(2)20-16(13)22-15/h9H,3-8H2,1-2H3

InChI Key

WLGGCAAIOYSBMD-UHFFFAOYSA-N

SMILES

CCCSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C

Canonical SMILES

CCCSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C

Origin of Product

United States

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